4-(Benzyloxy)butan-1-amine

Catalog No.
S3154326
CAS No.
342638-01-1
M.F
C11H17NO
M. Wt
179.263
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Benzyloxy)butan-1-amine

CAS Number

342638-01-1

Product Name

4-(Benzyloxy)butan-1-amine

IUPAC Name

4-phenylmethoxybutan-1-amine

Molecular Formula

C11H17NO

Molecular Weight

179.263

InChI

InChI=1S/C11H17NO/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,12H2

InChI Key

TZHOKOVQYMRTEI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COCCCCN

Solubility

not available

4-(Benzyloxy)butan-1-amine is an organic compound characterized by the presence of a benzyloxy group attached to a butan-1-amine structure. Its molecular formula is C11H17NOC_{11}H_{17}NO, indicating that it consists of 11 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and one oxygen atom. This compound features a primary amine functional group, which contributes to its reactivity and potential biological activity. The benzyloxy group enhances the compound's lipophilicity, potentially influencing its solubility and permeability in biological systems.

  • Chemical Building Block

    The presence of the benzyloxy group (C6H5CH2O) suggests 4-(Benzyloxy)butan-1-amine could be a useful intermediate or precursor in organic synthesis. The benzyloxy group is a common protecting group for alcohols, meaning it can be reversibly attached to an alcohol functionality to prevent unwanted reactions while allowing modification at other sites in the molecule. Once the desired modifications are complete, the benzyloxy group can be removed to regenerate the free alcohol. PubChem, 4-Benzyloxy-1-butanol:

  • Structural Analogue Research

    -(Benzyloxy)butan-1-amine shares some structural similarity with other known research chemicals. Compounds with similar backbones containing a butyl chain and an amine group have been explored for various applications, including:

    • Medicinal Chemistry: Developing new drugs that target specific biological processes. However, there is no public information on whether 4-(Benzyloxy)butan-1-amine itself has been investigated for medicinal purposes.
    • Material Science: Creating new materials with tailored properties, such as polymers or catalysts.

  • Oxidation: The primary amine can be oxidized to form corresponding nitro compounds or other nitrogen-containing functional groups.
  • Reduction: Reduction reactions can convert it into alcohols or secondary amines, utilizing reagents such as lithium aluminum hydride.
  • Substitution Reactions: The amine group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents depending on the reaction conditions and reagents used .

The synthesis of 4-(Benzyloxy)butan-1-amine typically involves several steps:

  • Formation of the Benzyloxy Group: The reaction of benzylic alcohol with butyl halides (such as 1-bromobutane) forms the intermediate 4-(benzyloxy)butane.
  • Amine Formation: This intermediate is then treated with ammonia or an amine source to introduce the amino group.
  • Purification: The final product can be purified through crystallization or chromatography to obtain high-purity 4-(Benzyloxy)butan-1-amine .

4-(Benzyloxy)butan-1-amine has several applications:

  • Medicinal Chemistry: It serves as a precursor for synthesizing various bioactive molecules.
  • Research: It is utilized in studies related to protein interactions and enzymatic processes due to its ability to modulate biological activity.
  • Industrial Chemistry: The compound can be used in the synthesis of complex organic molecules for various industrial applications .

Interaction studies involving 4-(Benzyloxy)butan-1-amine focus on its reactivity with other chemical species. For instance, it may interact with nucleophiles during substitution reactions, which is crucial for understanding its behavior in synthetic pathways. Additionally, studies suggest that the presence of the benzyloxy moiety may influence solubility and permeability across biological membranes, impacting pharmacokinetics and bioavailability .

Several compounds share structural similarities with 4-(Benzyloxy)butan-1-amine. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaKey Features
3-(Benzyloxy)butan-1-olC_{11}H_{16}OAlcohol functional group; used in organic synthesis
4-BenzyloxybutanolC_{11}H_{16}OSimilar structure; often used as an intermediate
4-Amino-1-(benzyloxy)butan-2-olC_{11}H_{19}NContains an amino group; versatile in reactions
3-(Benzyloxy)propan-1-amineC_{10}H_{15}NOOne carbon shorter; similar reactivity
2-(Benzyloxy)ethanamine hydrochlorideC_{10}H_{14}ClNContains an amine; used in various reactions

Each of these compounds possesses a common benzyloxy group but differs in functional groups or carbon chain length, influencing their reactivity and applications. The unique structure of 4-(Benzyloxy)butan-1-amine allows for specific interactions and modifications that may not be present in other similar compounds .

XLogP3

1.3

Dates

Modify: 2023-08-18

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